molecular formula C15H19Cl2FN2O B12626610 3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide CAS No. 918429-82-0

3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide

Cat. No.: B12626610
CAS No.: 918429-82-0
M. Wt: 333.2 g/mol
InChI Key: JHGCITBVFCNGLI-UHFFFAOYSA-N
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Description

3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C15H19Cl2FN2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of dichloro and fluoropiperidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 1-ethyl-4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a reducing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-n-[(1-ethyl-4-piperidinyl)methyl]benzamide
  • 3,5-Dichloro-n-[(1-methyl-4-fluoropiperidin-4-yl)methyl]benzamide
  • 3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]aniline

Uniqueness

3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide is unique due to the presence of both dichloro and fluoropiperidinyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

918429-82-0

Molecular Formula

C15H19Cl2FN2O

Molecular Weight

333.2 g/mol

IUPAC Name

3,5-dichloro-N-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C15H19Cl2FN2O/c1-2-20-5-3-15(18,4-6-20)10-19-14(21)11-7-12(16)9-13(17)8-11/h7-9H,2-6,10H2,1H3,(H,19,21)

InChI Key

JHGCITBVFCNGLI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Origin of Product

United States

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